4-(N-Maleimido)benzyltrimethylammonium iodide
CAS No.: 34696-66-7
VCID: VC0013639
Molecular Formula: C14H17IN2O2
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.

Description | 4-(N-Maleimido)benzyltrimethylammonium iodide is an organic compound with the chemical formula C₁₄H₁₇I₁N₂O₂. It features a maleimide group attached to a benzyltrimethylammonium moiety, giving it unique properties and reactivity. The positively charged trimethylammonium group enhances its solubility in polar solvents, making it particularly useful in various chemical and biological applications. The maleimide functionality allows it to react specifically with thiol groups, forming stable covalent bonds, which is essential for many biochemical applications. This compound is often used in chemical synthesis to introduce maleimide functionality into molecules and in bioconjugation techniques to label proteins and other biomolecules. It can also be used in the production of specialty chemicals and materials with specific properties. The mechanism of action involves the formation of covalent bonds with nucleophiles, especially thiols, due to the high reactivity of the maleimide group. As a ligand for nicotinic acetylcholine receptors (nAChRs), it exhibits high affinity for these receptors, allowing it to be used as a tool for studying receptor dynamics and function. By modulating nAChR activity, it influences downstream signaling pathways involved in neuronal excitability and synaptic plasticity, and can alter gene expression profiles related to neuronal health and function. Similar compounds include N-Maleimidoacetylhydrazide, which is similar in reactivity but lacks the benzyltrimethylammonium group, and N-Maleimidopropionic Acid, which contains a maleimide group but has different functional groups attached. 4-(N-Maleimido)benzyltrimethylammonium iodide is unique due to its combination of a maleimide group and a benzyltrimethylammonium moiety. This structure imparts specific reactivity and solubility properties, making it particularly useful in applications requiring bioconjugation and chemical modification. |
---|---|
CAS No. | 34696-66-7 |
Product Name | 4-(N-Maleimido)benzyltrimethylammonium iodide |
Molecular Formula | C14H17IN2O2 |
Molecular Weight | 372.2 g/mol |
IUPAC Name | [4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium;iodide |
Standard InChI | InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
Standard InChIKey | CYQZRTCPSJCHIO-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] |
Canonical SMILES | C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] |
Synonyms | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-N,N,N-trimethyl-benzenemethanaminium Iodide; 4-(N-Maleimido)benzyltrimethylammonium Iodide; MBTA; |
PubChem Compound | 656708 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume